5-(3-Chloro-4-methylphenyl)furan-2-carboxylic acid structure elucidation
5-(3-Chloro-4-methylphenyl)furan-2-carboxylic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 5-(3-Chloro-4-methylphenyl)furan-2-carboxylic Acid
Introduction
In the landscape of modern drug discovery and materials science, substituted heterocyclic compounds serve as foundational scaffolds for developing novel molecules with tailored properties. Among these, the furan-2-carboxylic acid moiety is a prevalent structural motif. This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of a specific derivative, 5-(3-Chloro-4-methylphenyl)furan-2-carboxylic acid .
This document is designed for researchers, analytical scientists, and professionals in drug development. It moves beyond a simple recitation of procedures to explain the underlying scientific rationale for each analytical choice. The described workflow is inherently self-validating, ensuring that data from each technique corroborates the others, leading to a high-confidence structural assignment. We will navigate through a logical sequence of analyses, beginning with the confirmation of elemental composition and culminating in the definitive mapping of the molecular framework through advanced NMR techniques.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
The initial phase of structure elucidation focuses on confirming the molecular formula and identifying the key functional groups present. This is efficiently achieved through a combination of High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Expertise & Experience: The first and most critical step is to verify the elemental composition. HRMS provides the necessary mass accuracy to distinguish between compounds with the same nominal mass but different elemental formulas. For this molecule, the presence of chlorine makes isotopic pattern analysis a powerful confirmatory tool.
Trustworthiness: A self-validating protocol for HRMS involves correlating the high-accuracy mass measurement (within 5 ppm of the theoretical value) with the expected isotopic distribution pattern for a chlorine-containing compound. A match in both these parameters provides unequivocal evidence for the proposed molecular formula.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Ionization: Employ Electrospray Ionization (ESI) in negative ion mode, which is ideal for deprotonating the carboxylic acid to form the [M-H]⁻ ion.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da), ensuring sufficient resolution to achieve mass accuracy below 5 ppm.
Expected Data & Interpretation: The primary goal is to observe the [M-H]⁻ ion and its isotopic pattern. The presence of one chlorine atom results in a characteristic signal for the ³⁵Cl isotope and a smaller signal at M+2 for the ³⁷Cl isotope, with an intensity ratio of approximately 3:1.
| Parameter | Theoretical Value (for C₁₂H₈³⁵Cl¹⁶O₃) | Theoretical Value (for C₁₂H₈³⁷Cl¹⁶O₃) |
| Ion | [M-H]⁻ | [M+2-H]⁻ |
| Exact Mass | 235.0116 | 237.0086 |
| Relative Abundance | ~100% | ~32% |
A successful analysis will yield a measured mass within 0.001 Da of the theoretical value and an isotopic pattern that matches this prediction, confirming the molecular formula as C₁₂H₉ClO₃.
Infrared (IR) Spectroscopy for Functional Group Identification
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in a molecule. The characteristic vibrations of the carboxylic acid, aromatic rings, and other key bonds provide a unique spectroscopic fingerprint.
Experimental Protocol: FTIR-ATR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
Expected Data & Interpretation: The IR spectrum will confirm the presence of the carboxylic acid and the substituted aromatic systems. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, leading to a very broad O-H stretching band.[1]
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| 3300-2500 | O-H stretch (Carboxylic acid dimer) | Very broad and strong |
| ~3100 | C-H stretch (Aromatic) | Sharp, medium |
| ~2950 | C-H stretch (Methyl) | Sharp, medium |
| 1760-1690 | C=O stretch (Carboxylic acid) | Strong and sharp |
| 1600-1450 | C=C stretch (Aromatic & Furan rings) | Multiple sharp bands |
| 1320-1210 | C-O stretch (Carboxylic acid) | Strong |
| ~800-600 | C-Cl stretch | Medium to weak |
The observation of these key bands provides strong, direct evidence for the proposed major functional groups.[1][2][3]
Part 2: Probing the Conjugated System
UV-Vis Spectroscopy
Expertise & Experience: UV-Vis spectroscopy is used to investigate the electronic structure, specifically the π-conjugated system formed by the phenyl ring, furan ring, and carboxylic acid group. The position of the maximum absorbance (λmax) is indicative of the extent of conjugation.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-transparent solvent such as ethanol or dioxane.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample from approximately 200 to 500 nm.
Expected Data & Interpretation: The molecule contains a highly conjugated system. Substitution of a phenyl group onto the furan ring at the 5-position causes a significant bathochromic (red) shift compared to furan or 2-furoic acid alone.[4] An absorption maximum (λmax) is expected in the range of 290-330 nm, corresponding to a π→π* electronic transition of the entire conjugated system.[4][5]
Part 3: Definitive Structure Mapping with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity between different parts of the molecule. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.
Trustworthiness: The power of NMR lies in its self-validating nature. The combination of ¹H, ¹³C, COSY, HSQC, and HMBC experiments should allow for the complete and consistent assignment of every proton and carbon signal. Any inconsistencies would immediately indicate an incorrect structural hypothesis.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves the compound and allows for the observation of the exchangeable carboxylic acid proton.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiments: Acquire the following spectra:
-
¹H NMR
-
¹³C NMR
-
¹H-¹H COSY (Correlation Spectroscopy)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Predicted ¹H and ¹³C NMR Data
The expected chemical shifts are based on established values for similar structural motifs.[6][7]
Table of Predicted ¹H NMR Signals (in DMSO-d₆)
| Proton Label | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H-COOH | ~13.0 | Broad Singlet | 1H | Acidic proton, exchangeable. |
| H-Ar¹ | ~7.8 | Doublet (d) | 1H | Aromatic proton ortho to chloro group. |
| H-Ar² | ~7.7 | Doublet of Doublets (dd) | 1H | Aromatic proton between chloro and methyl groups. |
| H-Ar³ | ~7.5 | Doublet (d) | 1H | Aromatic proton ortho to methyl group. |
| H-Furan¹ | ~7.4 | Doublet (d, J≈3.7 Hz) | 1H | Furan proton adjacent to the phenyl ring. |
| H-Furan² | ~7.3 | Doublet (d, J≈3.7 Hz) | 1H | Furan proton adjacent to the carboxyl group. |
| H-CH₃ | ~2.4 | Singlet (s) | 3H | Methyl group protons. |
Table of Predicted ¹³C NMR Signals (in DMSO-d₆)
| Carbon Label | Predicted Shift (ppm) | Rationale |
|---|---|---|
| C-COOH | ~159 | Carboxylic acid carbonyl. |
| C-Furan (quat, Ph-subst) | ~154 | Quaternary furan carbon attached to phenyl ring. |
| C-Furan (quat, COOH-subst) | ~146 | Quaternary furan carbon attached to carboxyl group. |
| C-Ar (quat, Furan-subst) | ~135 | Quaternary phenyl carbon attached to furan ring. |
| C-Ar (quat, Me-subst) | ~138 | Quaternary phenyl carbon attached to methyl group. |
| C-Ar (quat, Cl-subst) | ~132 | Quaternary phenyl carbon attached to chlorine. |
| C-Ar (CH) | 125-130 | Aromatic methine carbons. |
| C-Furan (CH) | 112-120 | Furan methine carbons. |
| C-CH₃ | ~20 | Methyl carbon. |
2D NMR for Connectivity Mapping
-
COSY: This experiment will confirm the coupling between adjacent protons. The key expected correlation is between the two furan protons (H-Furan¹ and H-Furan²). It will also show couplings between the aromatic protons on the phenyl ring.
-
HSQC: This is the primary tool for assigning carbon signals. It will show a direct, one-bond correlation between each proton and the carbon atom it is attached to (e.g., H-CH₃ will correlate to C-CH₃).
-
HMBC: This is the most powerful experiment for establishing the final structure by revealing long-range (2-3 bond) correlations. It connects the different fragments of the molecule.
Key Expected HMBC Correlations:
-
Furan to Phenyl Link: A correlation from the furan proton H-Furan¹ to the quaternary phenyl carbon C-Ar (Furan-subst).
-
Phenyl to Furan Link: Correlations from the aromatic protons (H-Ar¹ and H-Ar²) to the quaternary furan carbon C-Furan (Ph-subst).
-
Carboxyl Group Placement: A correlation from the furan proton H-Furan² to the carboxylic acid carbon (C-COOH).
-
Methyl Group Placement: Correlations from the methyl protons (H-CH₃) to the two adjacent quaternary phenyl carbons (C-Ar (Me-subst) and C-Ar (Cl-subst)).
Visualization of the Elucidation Workflow
The logical flow of the structure elucidation process can be visualized as follows:
Caption: Workflow for structure elucidation.
The critical HMBC correlations that connect the molecular fragments can be visualized to illustrate the final step of the structural puzzle.
Caption: Key HMBC connectivity map.
Conclusion
The structure elucidation of 5-(3-Chloro-4-methylphenyl)furan-2-carboxylic acid is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry provides a confident assignment of the molecular formula, which is complemented by infrared spectroscopy's confirmation of key functional groups. UV-Vis spectroscopy offers insight into the molecule's conjugated electronic system. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive and unambiguous evidence required to map the complete atomic connectivity. This integrated, self-validating workflow ensures the highest degree of confidence in the final structural assignment, a critical requirement for advancing research and development in the chemical sciences.
References
-
Považanec, F., Piklerová, A., Kováč, J., & Kováč, Š. (1978). Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. Chemical Papers, 32(3), 392-396. [Link]
-
Lalevée, J., et al. (2023). Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. MDPI. [Link]
-
ResearchGate. (n.d.). The Fourier transform infrared (FTIR) spectra of 5-hydroxymethyl-2-furancarboxylic acid (HFCA) and the HFCA-based plasticizers. ResearchGate. [Link]
-
Al-Otaibi, A. A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 124-131. [Link]
-
Reva, I., et al. (2015). Three Conformers of 2-Furoic Acid: Structure Changes Induced with Near-IR Laser Light. The Journal of Physical Chemistry A, 119(4), 643-654. [Link]
-
Aminath Rajeena CH, et al. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 10(6), 184-189. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]
-
Yoshizawa, T., et al. (2019). Synthesis of Furan-Substituted N-Heteroacene-Based Liquid Material and Its Acid-Recognizing Behavior. ResearchGate. [Link]
-
SpectraBase. (n.d.). Furane-2-carboxylic acid, 5-(4-chloro-3-methylphenoxymethyl)-. SpectraBase. [Link]
-
Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]
-
PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information. [Link]
-
Ben-Abdallah, M., et al. (2014). A complete assignment of the vibrational spectra of 2-furoic acid based on the structures of the more stable monomer and dimer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 35-46. [Link]
-
Kvarnström, C., et al. (2001). In situ UV–vis- and FT-IR-spectroscopy of electrochemically synthesized furan–thiophene copolymers. ResearchGate. [Link]
-
ORCA Tutorials. (n.d.). NMR spectra. ORCA. [Link]
-
Patiny, L. (n.d.). Simulate and predict NMR spectra. nmrdb.org. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. researchgate.net [researchgate.net]
- 3. A complete assignment of the vibrational spectra of 2-furoic acid based on the structures of the more stable monomer and dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Simulate and predict NMR spectra [nmrdb.org]
